molecular formula C18H21NO4S B6714129 N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide

N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide

Cat. No.: B6714129
M. Wt: 347.4 g/mol
InChI Key: WLMHUQVNIVIUQI-UHFFFAOYSA-N
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Description

N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide is an organic compound with a complex structure that includes aromatic rings, a methoxy group, and a sulfonyl group

Properties

IUPAC Name

N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-6-4-7-15(10-13)12-23-17-9-5-8-16(11-17)19-18(20)14(2)24(3,21)22/h4-11,14H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMHUQVNIVIUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)NC(=O)C(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenol with 3-bromophenylmethanol to form the intermediate 3-[(3-methylphenyl)methoxy]phenol. This intermediate is then reacted with 2-methylsulfonylpropanoyl chloride under basic conditions to yield the final product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include sulfone derivatives, alcohols, and substituted aromatic compounds .

Scientific Research Applications

N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylpropanamide can be compared with other similar compounds, such as:

    N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylacetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group, leading to different chemical and biological properties.

    N-[3-[(3-methylphenyl)methoxy]phenyl]-2-methylsulfonylbutanamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

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